N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-N'-(1-NAPHTHYL)UREA
Overview
Description
N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-N’-(1-NAPHTHYL)UREA is a compound that belongs to the class of pyrazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammation due to its biological activity.
Industry: It is used in the development of agrochemicals and other industrial products.
Preparation Methods
The synthesis of N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-N’-(1-NAPHTHYL)UREA typically involves the reaction of 4-chloro-1H-pyrazole with 2-methylpropylamine, followed by the reaction with 1-naphthyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-N’-(1-NAPHTHYL)UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrazole ring or other functional groups.
Mechanism of Action
The mechanism of action of N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-N’-(1-NAPHTHYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-N’-(1-NAPHTHYL)UREA can be compared with other pyrazole derivatives, such as:
1-(5,10-dihyro-[1,2,4]triazino[5,6-b]quinoxalin-3-yl)-3-methyl-1H-pyrazol-5(4H)-one: Known for its biological activity against certain pathogens.
2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol: Exhibits moderate potency against black mold.
The uniqueness of N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-N’-(1-NAPHTHYL)UREA lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3-(4-chloropyrazol-1-yl)-2-methylpropyl]-3-naphthalen-1-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c1-13(11-23-12-15(19)10-21-23)9-20-18(24)22-17-8-4-6-14-5-2-3-7-16(14)17/h2-8,10,12-13H,9,11H2,1H3,(H2,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPXFBJUXDXILF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC2=CC=CC=C21)CN3C=C(C=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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